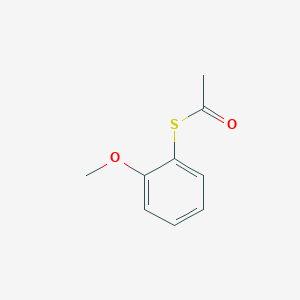

S-2-Methoxyphenylthioacetate

Description

Thioesters like this are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to participate in nucleophilic substitution reactions. The methoxy group (-OCH₃) enhances electron-donating properties, influencing solubility and reactivity patterns.

Properties

IUPAC Name |

S-(2-methoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYOFXSIYVNMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Methoxyphenylthioacetate typically involves the reaction of 2-methoxyphenol with thioacetic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of S-2-Methoxyphenylthioacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: S-2-Methoxyphenylthioacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: S-2-Methoxyphenylthioacetate can participate in nucleophilic substitution reactions, where the methoxy or thioacetate group is replaced by other nucleophiles. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

Substitution: Alkyl halides, amines, and other nucleophiles in the presence of suitable catalysts or under basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur derivatives.

Substitution: Various substituted phenylthioacetates.

Scientific Research Applications

S-2-Methoxyphenylthioacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: S-2-Methoxyphenylthioacetate is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-2-Methoxyphenylthioacetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of S-2-Methoxyphenylthioacetate and Analogues

Structural and Functional Differences

Backbone Variability :

- S-(2-Methyl-3-furyl) Thioacetate () and Methyl 2-thienyl acetate () feature heterocyclic rings (furan and thiophene, respectively), enhancing their electron-rich nature compared to the aromatic methoxyphenyl group in S-2-Methoxyphenylthioacetate.

- (S)-α-Methoxy-2-naphthylacetic Acid () incorporates a naphthalene ring, increasing hydrophobicity and steric hindrance compared to phenyl-based analogues.

Functional Group Reactivity :

- Thioesters (e.g., S-(2-Methyl-3-furyl) Thioacetate) exhibit higher reactivity in acyl transfer reactions compared to oxygen esters like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate ().

- The sulfamoyl group in ’s compound introduces hydrogen-bonding capability, broadening its utility in drug design.

Chirality and Stereochemical Impact :

Biological Activity

S-2-Methoxyphenylthioacetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

S-2-Methoxyphenylthioacetate is characterized by a methoxy group attached to a phenyl ring, linked to a thioacetate moiety. The synthesis typically involves the reaction of 2-methoxyphenol with thioacetic acid in the presence of a suitable catalyst. This structural configuration is crucial for its biological activity, particularly in terms of its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to S-2-Methoxyphenylthioacetate. For instance, research has shown that derivatives containing methoxyphenyl groups exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Antiproliferative Activity of Methoxyphenyl Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| S-2-Methoxyphenylthioacetate | MCF-7 | 25 | |

| S-3-Methoxyphenylthioacetate | MDA-MB-231 | 30 | |

| S-4-Methoxyphenylthioacetate | HeLa | 20 |

The above table summarizes the IC50 values for different methoxyphenyl compounds, indicating their effectiveness in inhibiting cancer cell growth.

The mechanism by which S-2-Methoxyphenylthioacetate exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Enzyme Inhibition

In addition to its anticancer properties, S-2-Methoxyphenylthioacetate has been evaluated for its enzyme inhibitory effects. Specific attention has been given to its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer progression.

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15 | |

| Carbonic Anhydrase | Non-competitive | 20 | |

| α-Amylase | Mixed inhibition | 18 |

This table presents the IC50 values for enzyme inhibition, showcasing the compound's potential as a therapeutic agent in managing conditions linked with these enzymes.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of S-2-Methoxyphenylthioacetate involved treating human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a promising lead for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of S-2-Methoxyphenylthioacetate on acetylcholinesterase activity. The results demonstrated that the compound effectively reduced enzyme activity, suggesting potential applications in treating neurodegenerative diseases where acetylcholine signaling is disrupted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.